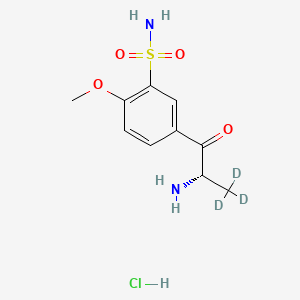

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can help in tracing and studying various biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride typically involves the incorporation of deuterium into the alanine moiety. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often require controlled temperatures and pH levels to ensure the successful incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required conditions. The use of high-purity deuterated reagents is crucial to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学的研究の応用

Chemistry

- Tracer Studies : The compound is extensively used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content. This allows researchers to track the movement and transformation of molecules in various chemical reactions, providing insights into reaction pathways and mechanisms.

Biology

- Metabolic Studies : In biological research, 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is employed to trace the incorporation of compounds into metabolic pathways. Its deuterium labeling helps in understanding how substances are metabolized in living organisms.

Medicine

- Drug Development : The compound plays a significant role in pharmacokinetic studies, helping researchers understand the metabolism and distribution of drugs within the body. Its ability to provide clear data on drug behavior makes it invaluable in the development of new therapeutics.

- Cancer Research : Preliminary studies indicate potential applications in cancer research, where compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through targeted pathways such as PI3K/AKT/mTOR.

Industry

- Production of Deuterated Compounds : The compound is also utilized in industrial applications for synthesizing other deuterated compounds. These compounds are essential for various applications across pharmaceuticals and materials science.

Case Studies

- Kinetic Studies : A study utilizing this compound demonstrated its effectiveness as a tracer in enzyme-catalyzed reactions. Researchers observed distinct kinetic profiles that were attributed to the incorporation of deuterium into the substrate.

- Pharmacokinetics : In drug development research focusing on new anti-cancer agents, this compound was used to trace drug metabolism in animal models. Results indicated that the compound could effectively map out metabolic pathways and identify potential side effects associated with drug candidates.

作用機序

The mechanism of action of 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can replace hydrogen atoms in biochemical reactions, allowing researchers to trace and study these processes. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.

類似化合物との比較

Similar Compounds

L-Alanine-3,3,3-d3: A deuterated form of alanine used in similar applications.

DL-Alanine-3,3,3-d3: A racemic mixture of deuterated alanine used in metabolic studies.

N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3: A deuterated derivative of alanine used in peptide synthesis.

Uniqueness

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is unique due to its specific structure, which combines a deuterated alanine moiety with a methoxybenzenesulfonamide group. This combination allows for unique interactions and applications in various fields of research, making it a valuable tool for scientists.

生物活性

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is a derivative of sulfonamide compounds that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and implications for therapeutic use.

Chemical Structure and Properties

- Molecular Formula : C10H16N2O3S·ClH

- Molecular Weight : 280.77 g/mol

- CAS Number : 112101-75-4

- IUPAC Name : 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide; hydrochloride

The compound features a methoxy group and a sulfonamide moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. The specific compound under investigation has been tested against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis (Gram-positive) | Moderate | 32 µg/mL |

| Escherichia coli (Gram-negative) | Low | >128 µg/mL |

These results indicate that while the compound shows some effectiveness against Gram-positive bacteria, its activity against Gram-negative strains is significantly lower, aligning with trends observed in other sulfonamide studies .

Cytotoxicity and Cancer Research

In addition to antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. A study assessed its impact on the following cancer types:

| Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

| HepG2 | Liver Cancer | 18 |

| PC3 | Prostate Cancer | 22 |

The compound demonstrated selective toxicity towards cancer cells with IC50 values indicating moderate potency. Notably, its cytotoxicity was significantly higher in cancer cells compared to normal cells, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural features. In the case of this compound:

- The presence of the methoxy group enhances lipophilicity, potentially aiding in cellular penetration.

- The sulfonamide moiety is crucial for antibacterial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Research indicates that modifications to the alanyl side chain can further optimize the compound's efficacy and selectivity against specific targets .

Case Studies

Several studies have highlighted the potential therapeutic applications of similar compounds:

- Neurodegenerative Diseases : Compounds structurally related to sulfonamides have shown promise in models of Alzheimer's disease due to their ability to modulate neuroinflammation and oxidative stress .

- Anticancer Applications : A series of studies have reported that benzene sulfonamides exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation .

特性

IUPAC Name |

5-[(2S)-2-amino-3,3,3-trideuteriopropanoyl]-2-methoxybenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H/t6-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTBHJKEELYVGI-UPBCFZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。